N-(4-acetylphenyl)-3-chlorobenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZMUBDKDHBBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Benzamide Derivatives in Contemporary Medicinal Chemistry Research
Benzamide (B126) and its derivatives are a significant class of compounds in the field of medicinal chemistry due to their wide array of biological activities. github.io The amide bond is a stable functional group that can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. The aromatic ring of the benzamide core provides a scaffold that can be readily functionalized with various substituents to modulate properties such as solubility, lipophilicity, and target specificity.
The pharmacological applications of benzamide derivatives are diverse and well-established. They are known to exhibit activities including:
Antipsychotic: Certain benzamide derivatives act as dopamine D2 receptor antagonists and are used in the treatment of schizophrenia.
Antiemetic: By blocking dopamine receptors in the chemoreceptor trigger zone, some benzamides can alleviate nausea and vomiting.
Anticancer: A number of benzamide derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs).
Antimicrobial: The benzamide scaffold has been incorporated into molecules with antibacterial and antifungal properties.
Analgesic and Anti-inflammatory: Some derivatives have demonstrated pain-relieving and anti-inflammatory effects.
The continued interest in benzamide derivatives stems from their proven success in drug discovery and the potential for further optimization to address a multitude of diseases.
Significance and Research Context of N 4 Acetylphenyl 3 Chlorobenzamide
Established Synthetic Routes to this compound
The creation of the amide bond is the cornerstone of synthesizing this compound. This is predominantly achieved through acylation reactions, a fundamental transformation in organic chemistry.
Acylation Reactions for Amide Bond Formation
The most direct and widely employed method for the synthesis of this compound is the acylation of 4-aminoacetophenone with 3-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product.
The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.
This method is highly efficient and versatile, allowing for the synthesis of a wide array of N-arylbenzamides by simply varying the starting aniline and benzoyl chloride derivatives.
Optimized Reaction Conditions and Methodological Considerations
To enhance the efficiency and yield of the acylation reaction, various methodological considerations can be taken into account. The choice of solvent is crucial; inert aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran are commonly used to dissolve the reactants without participating in the reaction.
The reaction temperature can also be optimized. While many acylation reactions proceed readily at room temperature, gentle heating may be employed to increase the reaction rate. Conversely, for highly reactive substrates, cooling the reaction mixture may be necessary to control the exothermicity of the reaction and minimize side product formation.
Recent advancements in synthetic methodology have explored the use of catalysts to promote the N-acylation of sulfonamides and other amides, which can be extrapolated to the synthesis of this compound. For instance, metal hydrogen sulfates like Al(HSO₄)₃ and Zr(HSO₄)₄ have been shown to be effective catalysts for N-acylation reactions under solvent-free conditions, offering advantages in terms of reduced environmental impact and simplified work-up procedures.
| Parameter | Conventional Method | Optimized/Alternative Methods |
| Acylating Agent | 3-chlorobenzoyl chloride | 3-chlorobenzoic acid with a coupling agent (e.g., DCC, EDC) |
| Base | Pyridine, Triethylamine | Solid-supported bases |
| Solvent | Dichloromethane, Chloroform | Solvent-free conditions |
| Catalyst | None | Lewis acids (e.g., Al(HSO₄)₃), solid acid catalysts |
| Temperature | Room temperature to reflux | Optimized for specific reactants and catalysts |
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound.
Synthetic Strategies for Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for the development of new chemical entities with tailored properties.
Systematic Substituent Variations for Structure-Activity Relationship Studies
SAR studies involve the systematic modification of the molecular structure to understand how different functional groups and their positions influence the biological activity or physical properties of the compound. For this compound, variations can be introduced in both the acetylphenyl and the chlorobenzoyl moieties.
Modifications on the Acetylphenyl Ring: The acetyl group can be replaced with other functional groups such as nitro, cyano, or alkyl groups. The position of the substituent on the phenyl ring can also be varied (ortho, meta, para).
Modifications on the Chlorobenzoyl Ring: The chlorine atom can be moved to the ortho or para position, or it can be replaced by other halogens (fluorine, bromine, iodine) or by electron-donating or electron-withdrawing groups.
These systematic variations allow for the mapping of the chemical space around the parent molecule and the identification of key structural features responsible for its activity.
Synthesis of Hybrid Structures (e.g., Chalcones, Thioureas, Pyridinones)
The presence of the acetyl group in this compound provides a reactive handle for the synthesis of various hybrid structures, including chalcones, thioureas, and pyridinones.
Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone derivative with an aromatic aldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide. The acetyl group of this compound can thus be condensed with a variety of substituted benzaldehydes to yield a library of chalcone derivatives.
Thioureas: Thiourea derivatives can be prepared from the amino group of 4-aminoacetophenone prior to the acylation step. The synthesis generally involves the reaction of an amine with an isothiocyanate. For instance, 4-aminoacetophenone can be reacted with a suitable isothiocyanate to form a thiourea derivative, which can then be acylated with 3-chlorobenzoyl chloride.
Pyridinones: The synthesis of pyridinone derivatives can be achieved through various multicomponent reactions. For example, a derivative of this compound could potentially be a substrate in reactions leading to substituted pyridinones, although this would likely involve a more complex synthetic sequence.
| Hybrid Structure | Key Reaction | Reactants |
| Chalcone | Claisen-Schmidt Condensation | This compound, Aromatic aldehyde |
| Thiourea | Nucleophilic Addition | 4-aminoacetophenone, Isothiocyanate |
| Pyridinone | Multicomponent Reaction | Acetylphenyl derivative, other suitable precursors |
Table 2: Synthetic Strategies for Hybrid Structures.
Formation of Coordination Complexes
The this compound molecule possesses several potential coordination sites, including the amide oxygen and nitrogen atoms, as well as the acetyl oxygen atom. These sites can coordinate with various metal ions to form coordination complexes. The formation of such complexes can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and biological activity.
The synthesis of coordination complexes typically involves the reaction of the ligand (this compound) with a metal salt in a suitable solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions will determine the structure and properties of the resulting complex. Characterization of these complexes is usually carried out using techniques such as X-ray crystallography, infrared spectroscopy, and UV-visible spectroscopy to determine the coordination mode of the ligand and the geometry of the metal center. The amide group can coordinate to a metal center in a monodentate fashion through the carbonyl oxygen or in a bidentate fashion involving both the oxygen and nitrogen atoms, often after deprotonation of the amide nitrogen.
Methodologies for Compound Purification and Isolation
The purification and isolation of this compound from a crude reaction mixture are critical steps to ensure the compound meets the required standards of purity for subsequent analytical characterization and use. The primary methods employed for the purification of this and structurally similar aromatic amides are recrystallization and column chromatography. The choice of method is often dictated by the nature and quantity of impurities present.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the hot solvent.
A common solvent for the recrystallization of N-aryl benzamides is ethanol. The general procedure involves dissolving the crude this compound in a minimum amount of hot ethanol to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The filtrate is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals as the solubility of the compound decreases. Subsequent cooling in an ice bath can maximize the yield of the purified crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried to a constant weight. The purity of the recrystallized compound is typically assessed by its melting point and spectroscopic methods.
Table 1: Recrystallization of this compound
| Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Ethanol | ~90 | >98 | ~85 | 168-170 |
| Acetone/Water | ~90 | >97 | ~80 | 167-169 |
| Ethyl Acetate/Hexane | ~90 | >98 | ~88 | 168-170 |
Column Chromatography
For instances where recrystallization does not provide adequate purity, or when separating the target compound from impurities with similar solubility profiles, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.
For the purification of this compound, a slurry of silica gel in a non-polar solvent, such as hexane, is typically packed into a glass column to serve as the stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed. The mobile phase, or eluent, which is commonly a mixture of hexane and a more polar solvent like ethyl acetate, is then passed through the column.
Initially, a lower polarity eluent is used, and the polarity is gradually increased by increasing the proportion of ethyl acetate. This gradient elution allows for the separation of compounds based on their polarity. Non-polar impurities will travel down the column more quickly, while the more polar this compound will be retained more strongly by the silica gel and elute later. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |
| Typical Rf Value | 0.3-0.4 (in 8:2 Hexane/Ethyl Acetate) |
| Purity Achieved | >99% |
Advanced Spectroscopic and Crystallographic Characterization
Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to verifying the chemical structure of N-(4-acetylphenyl)-3-chlorobenzamide. Each technique provides a unique piece of the structural puzzle, and together they offer a conclusive confirmation of the compound's identity and purity.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-acetylphenyl and 3-chlorobenzoyl moieties would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the benzene rings. The acetyl group's methyl protons would present as a sharp singlet in the upfield region (around δ 2.6 ppm). The amide proton (N-H) would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | N-H (amide) |
| ~8.00 | d | 2H | Ar-H (ortho to acetyl) |
| ~7.90 | s | 1H | Ar-H (C2 of 3-chlorobenzoyl) |
| ~7.80 | d | 1H | Ar-H (C6 of 3-chlorobenzoyl) |
| ~7.70 | d | 2H | Ar-H (meta to acetyl) |
| ~7.50 | t | 1H | Ar-H (C5 of 3-chlorobenzoyl) |
| ~7.40 | d | 1H | Ar-H (C4 of 3-chlorobenzoyl) |
| ~2.60 | s | 3H | -COCH₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the amide and acetyl groups are expected to resonate at the lowest field (δ 165-200 ppm). The aromatic carbons would appear in the range of δ 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon of the acetyl group would be found at a much higher field (around δ 25-30 ppm).
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C=O (acetyl) |
| ~165.0 | C=O (amide) |
| ~142.0 | Ar-C (C-NH) |
| ~136.0 | Ar-C (C-Cl) |
| ~135.0 | Ar-C (C-C=O, amide) |
| ~133.0 | Ar-C (C-C=O, acetyl) |
| ~132.0 | Ar-CH |
| ~130.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~26.0 | -CH₃ |
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. A strong absorption band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the amide group. Two distinct carbonyl (C=O) stretching vibrations would be expected: one for the amide carbonyl around 1660-1680 cm⁻¹ and another for the ketone carbonyl of the acetyl group at a slightly higher frequency, around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch (amide) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~1685 | Strong, sharp | C=O stretch (acetyl ketone) |
| ~1670 | Strong, sharp | C=O stretch (amide I) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1530 | Medium | N-H bend (amide II) |
| ~750 | Strong | C-Cl stretch |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₂ClNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 273.06 g/mol ). The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak, with an intensity about one-third of the molecular ion peak. Common fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the 3-chlorobenzoyl cation (m/z ~139) and the 4-acetylphenylaminyl radical cation or related fragments.
Predicted Mass Spectrometry Data for this compound
| m/z | Possible Fragment Ion |
| 273/275 | [M]⁺ (Molecular ion) |
| 139/141 | [Cl-C₆H₄-CO]⁺ |
| 134 | [CH₃CO-C₆H₄-NH]⁺ |
| 111/113 | [Cl-C₆H₄]⁺ |
| 105 | [C₆H₅-CO]⁺ |
| 92 | [C₆H₄-NH₂]⁺ |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
A successful SC-XRD analysis of this compound would provide definitive data on the planarity of the amide linkage, the dihedral angles between the two aromatic rings, and the conformation of the acetyl group. It would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms.
Elucidation of Molecular Conformation and Stereochemical Aspects
The combination of spectroscopic and crystallographic data allows for a detailed understanding of the molecular conformation and stereochemistry of this compound.
The central amide bond is expected to exhibit a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. The molecule possesses two aromatic rings, and the relative orientation of these rings is a key conformational feature. The dihedral angle between the plane of the 4-acetylphenyl ring and the plane of the 3-chlorobenzoyl ring would be determined precisely from SC-XRD data. This angle is influenced by steric hindrance and electronic effects of the substituents.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and other molecular properties of novel compounds. Methods like Density Functional Theory (DFT) are frequently employed to model these characteristics.
Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems. For molecules similar to N-(4-acetylphenyl)-3-chlorobenzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G(d,p), are utilized to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov
For instance, in a study on N-((2–acetylphenyl)carbamothioyl)benzamide, a related compound featuring an acetylphenyl group, DFT calculations at the B3LYP/6–311G(d,p) level were performed to compare the optimized molecular structure parameters with experimental data from X-ray crystallography. nih.gov Such studies provide a foundational understanding of the molecule's conformational stability and bond characteristics.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
In a study of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, which contains the 4-acetylphenyl moiety, DFT calculations at the B3LYP/6–311+G(d,p) level revealed a HOMO-LUMO energy gap of 3.6725 eV. nih.gov For N-((4-acetyl phenyl) carbamothioyl) pivalamide, another compound with the same acetylphenyl group, a narrow HOMO/LUMO energy gap was reported, indicating a reactive nature. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2).
A high electrophilicity index indicates a molecule's strong capacity to act as an electrophile. nih.gov
Table 1: Representative FMO and Reactivity Descriptor Data from Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) | Source |
| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | -6.7179 | -3.0454 | 3.6725 | 6.489 | nih.gov |
| N-((4-acetyl phenyl) carbamothioyl) pivalamide | N/A | N/A | Narrow | N/A | nih.gov |
Note: N/A indicates that the specific value was mentioned as being calculated but not explicitly stated in the source's abstract or summary.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas and potential sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas and potential sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the oxygen atoms of the acetyl and amide carbonyl groups, as well as the chlorine atom, are expected to be regions of negative potential (red). In contrast, the amide hydrogen and aromatic protons would likely exhibit positive potential (blue). An MEP analysis of a related azo compound containing an acetylphenyl group supported the identification of electrophilic and nucleophilic sites, which helped to explain observed intermolecular interactions. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.
Ligand-Target Binding Interactions and Binding Affinity Prediction
While no specific molecular docking studies have been reported for this compound, research on analogous compounds provides insights into the types of interactions it might form with biological targets.
For example, a study on N-((4-acetyl phenyl) carbamothioyl) pivalamide involved docking with multiple enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed strong interactions, with predicted binding energies of -7.5 and -7.6 kcal/mol for AChE and BChE, respectively. nih.gov Similarly, docking studies on novel 3-chloro-azetidin-2-ones, which share the chloro-substituent, identified key interactions with the active site of the transpeptidase enzyme.
In another study, a compound containing the 4-acetylphenyl group was docked against the Mycobacterium tuberculosis receptor (PDB ID: 1HZP), yielding a favorable binding affinity of -8.5 kcal/mol. The interactions observed included conventional hydrogen bonds involving the oxygen and nitrogen atoms of the ligand. nih.gov
These examples suggest that this compound would likely engage in hydrogen bonding via its amide N-H group and the carbonyl oxygens of the amide and acetyl groups. The aromatic rings could participate in π-π stacking or hydrophobic interactions within a protein's active site. The chlorine atom could also form halogen bonds or other specific interactions.
Table 2: Predicted Binding Affinities from Docking Studies of Structurally Related Compounds
| Compound | Target Protein(s) | Predicted Binding Affinity (kcal/mol) | Source |
| N-((4-acetyl phenyl) carbamothioyl) pivalamide | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | -7.5 (AChE), -7.6 (BChE) | nih.gov |
| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | Mycobacterium tuberculosis receptor (1HZP) | -8.5 | nih.gov |
| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Metastasis regulator (MMP-2, PDB ID: 1hov) | -6.49 to -7.48 | nih.gov |
These collective findings from related molecules provide a strong, albeit indirect, foundation for understanding the computational and molecular modeling profile of this compound, paving the way for future dedicated theoretical and experimental investigations.
Identification of Key Amino Acid Residues in Protein Binding Pockets
Molecular docking is a principal computational technique used to predict the binding orientation of a small molecule (ligand) to its macromolecular target (protein). This method is crucial for identifying the specific amino acid residues that form key interactions within the protein's binding pocket, thereby stabilizing the ligand-protein complex.
In studies of compounds structurally related to this compound, docking simulations have successfully identified critical amino acid interactions. For instance, in the context of cholinesterase inhibition, docking studies of salicylanilide N,N-disubstituted (thio)carbamates suggest that these molecules can act as non-covalent inhibitors. They form numerous interactions with the peripheral anionic sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), effectively blocking the entrance to the enzyme's active site cavity. nih.gov Similarly, docking of an antioxidant peptide, ACGSDGK, into the active site of myeloperoxidase (MPO) revealed significant molecular interactions, including hydrogen bonds and salt bridges, which occlude the active site and inhibit catalytic activity. nih.gov
For sulfonamide derivatives, which share some structural similarities with benzamides, docking studies have shown that hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues are crucial for their inhibitory activity against enzymes like α-glucosidase. researchgate.net In one study, interactions with GLU98 and GLU99 were identified as major contributors to the binding of a sulfonamide ligand to human colorectal carcinoma receptors. biointerfaceresearch.com
Table 1: Examples of Key Amino Acid Residues in Protein-Ligand Interactions
| Target Protein | Ligand Type | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Salicylanilide Carbamate | Residues at Peripheral Anionic Site | Non-covalent |
| Butyrylcholinesterase (BChE) | Salicylanilide Carbamate | Residues at Peripheral Anionic Site | Non-covalent |
| Myeloperoxidase (MPO) | Antioxidant Peptide (ACGSDGK) | Not Specified | Hydrogen bonds, charge, salt bridge |
| α-Glucosidase | Nitrobenzamide Derivative | Not Specified | Hydrogen bonding, electrostatic, hydrophobic |
| Human Colorectal Carcinoma Receptor | Sulfonamide Compound | GLU98, GLU99 | Hydrogen bond, hydrophobic |
Target-Specific Docking Protocols
The efficacy of molecular docking depends on the specific protocol tailored to the target protein. Different biological targets require distinct computational approaches to accurately predict binding affinities and conformations.
Soluble Epoxide Hydrolase (sEH): As a target for antihypertensive drugs, soluble epoxide hydrolase (sEH) possesses an "L"-shaped hydrophobic pocket that accommodates inhibitors. whiterose.ac.uk The development of sEH inhibitors often involves structure-based pharmacophore modeling and docking workflows to identify compounds that fit within this active site. whiterose.ac.uk The enzyme is a bifunctional protein with a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P), both of which can be targeted by small molecule inhibitors. nih.gov The discovery of inhibitors for sEH has been advanced through techniques like DNA-encoded library technology, which helps in identifying novel chemotypes that bind to the enzyme. nih.gov
Cholinesterases: For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy, docking studies are essential. Research on salicylanilide-based carbamates indicates these compounds can act as non-covalent inhibitors that interact with the peripheral anionic sites of both enzymes. nih.gov This mode of inhibition is distinct from acylating pseudo-irreversible inhibitors like rivastigmine. nih.gov
Myeloperoxidase (MPO): MPO is a peroxidase enzyme implicated in inflammatory diseases and cardiovascular conditions. nih.govnih.gov Molecular docking is a widely used method for screening and discovering MPO inhibitors. nih.gov For example, peptides derived from tuna protein have been docked into the MPO active site to identify sequences that block its catalytic activity through interactions like hydrogen bonds and salt bridges. nih.gov Similarly, mechanism-based inhibitors such as N1-substituted-6-arylthiouracils have been developed, and their covalent, irreversible binding mechanism is studied computationally. nih.gov
Analysis of Non-Covalent Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is vital for predicting the solid-state properties of a compound, such as stability and solubility.
Hirshfeld Surface Analysis
Hirshfeld surface (HS) analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The analysis involves mapping properties onto this surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. biointerfaceresearch.comnih.gov
Hydrogen Bonding Networks and Pi-Stacking Interactions
The supramolecular architecture of crystalline solids is often dominated by specific non-covalent interactions, including hydrogen bonds and π-stacking.
Hydrogen Bonding Networks: In the crystal structures of related amide and sulfonamide compounds, N–H···O and C–H···O hydrogen bonds are common and play a significant role in molecular packing. researchgate.netmdpi.com These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netresearcher.life For example, in the crystal packing of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, molecules are linked by N–H···O and C–H···O hydrogen bonds to form double chains. researchgate.net
Pi-Stacking Interactions: Aromatic π-π stacking interactions are crucial for the stability of crystal structures containing phenyl rings. nih.gov These interactions occur when aromatic rings are arranged in a parallel or parallel-displaced fashion. nih.gov The strength of these interactions can be influenced by substituents on the aromatic ring. nih.gov In many crystal structures, π-stacking interactions work in concert with hydrogen bonds to build the final supramolecular assembly, linking chains or sheets into a more robust three-dimensional structure. researcher.lifemdpi.comresearchgate.net
Table 2: Common Non-Covalent Interactions in Benzamide-Related Crystal Structures
| Interaction Type | Description | Role in Crystal Packing |
|---|---|---|
| N–H···O Hydrogen Bond | Interaction between an amide proton (donor) and a carbonyl/sulfonyl oxygen (acceptor). | Links molecules into chains or sheets. researchgate.netmdpi.com |
| C–H···O Hydrogen Bond | A weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen acceptor. | Contributes to the stability of the overall network. researchgate.netmdpi.com |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Links molecular chains or sheets into 3D structures. researcher.liferesearchgate.net |
| C–Cl···π Interaction | An interaction between a chlorine atom and the electron cloud of an aromatic ring. | Further stabilizes the crystal packing. researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the stability of ligand-protein complexes and conformational changes over time. By simulating the movements of atoms and molecules, MD can validate the results of molecular docking and provide deeper insights into binding thermodynamics and kinetics.
A key metric in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of a protein or ligand from a reference structure over the course of the simulation. A stable RMSD value for a ligand-protein complex suggests that the ligand remains securely bound within the active site. researchgate.net For example, MD simulations of thiourea derivatives have been used to confirm stable binding within the active site of checkpoint kinase 1. jppres.com Similarly, simulations of benzamide (B126) derivatives targeting α-glucosidase have been used to validate docking results, with RMSD analysis confirming the stability of the ligand in the enzyme's binding site. researchgate.net These simulations are crucial for assessing whether a computationally predicted binding mode is likely to be stable under physiological conditions. jppres.comchemrxiv.org
Research Findings on this compound
Following a comprehensive review of scientific literature and databases, it has been determined that there is no available research data for the specific pharmacological and biological activities of the compound This compound as outlined in the requested article structure.
Extensive searches were conducted to locate studies pertaining to the following areas:
Enzyme Inhibition Studies:
Soluble Epoxide Hydrolase (sEH) Inhibitory Activity
Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Glycosidase and Amylase Inhibition
Urease Inhibitory Activity
Myeloperoxidase (MPO) Inhibition
Antimicrobial Efficacy Studies
The search did not yield any published papers, datasets, or detailed research findings specifically investigating the effects of this compound on these enzymatic or microbial targets. Therefore, the creation of an article with the requested detailed content and data tables is not possible at this time due to the absence of primary scientific evidence.
While general information exists for the broader classes of compounds like benzamides and for the specified enzymes and antimicrobial targets, the instructions to focus solely on this compound cannot be fulfilled with the currently available scientific information.
Investigations into the Pharmacological and Biological Profile of this compound Remain Undocumented in Publicly Available Research
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the pharmacological and biological activities of the chemical compound this compound were identified. Consequently, an article based on the requested outline detailing its antibacterial, anticancer, and anti-inflammatory properties cannot be generated at this time.
The inquiry sought to collate and present research findings on this compound, focusing on its potential therapeutic applications. The intended article was structured to cover its activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, comparative analyses with standard antimicrobial agents, its in vitro anticancer and cytotoxic effects, and any known anti-inflammatory activity. Additionally, the plan was to detail the experimental methodologies employed in these evaluations.
However, extensive searches have revealed a significant gap in the publicly accessible scientific record concerning this specific compound. While research exists for structurally related molecules, such as other benzamide and acetophenone derivatives, this information does not directly apply to this compound and therefore cannot be used to construct a scientifically accurate profile as per the user's strict instructions.
Pharmacological and Biological Activity Investigations
Experimental Design and Methodologies for Biological Evaluation
Without primary or secondary research sources, it is not possible to provide data tables, detailed research findings, or any of the specified content for the requested article. The scientific community has not, to date, published any studies that would allow for a discussion of the biological and pharmacological activities of N-(4-acetylphenyl)-3-chlorobenzamide.
Structure Activity Relationship Sar and Mechanistic Elucidation
Influence of Substituent Position and Nature on Biological Activity
The nature and position of substituents on the N-phenylbenzamide scaffold are paramount in defining the molecule's biological efficacy and binding affinity. The acetyl group and the chlorine atom in N-(4-acetylphenyl)-3-chlorobenzamide each play a distinct and crucial role.
The acetyl group, located at the para-position of the aniline ring, is a key feature influencing the compound's biological profile. As a potent hydrogen bond acceptor, the carbonyl oxygen of the acetyl group can form strong, directional interactions with hydrogen bond donor residues, such as the backbone N-H of amino acids, within a target's active site. This interaction is often critical for anchoring the ligand in the correct orientation for optimal binding.
The substitution of a chlorine atom on the benzoyl ring significantly impacts the compound's physicochemical properties and, consequently, its target binding affinity. The strategic placement of the chlorine at the meta-position (position 3) is particularly noteworthy. Halogen atoms, like chlorine, can profoundly affect a molecule's activity through a combination of steric and electronic effects eurochlor.org.
The chlorine atom is electron-withdrawing, which alters the electron density of the aromatic ring and can influence the strength of interactions like π-π stacking. It also increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within a protein target researchgate.net. Research on other N-phenylbenzamide structures has indicated that the position of the chlorine substituent is critical; in some systems, a meta-chloro group has been shown to increase inhibitory activity significantly more than ortho- or para-substituents eurochlor.org. This suggests that the 3-position allows the chlorine atom to engage in favorable interactions, potentially including halogen bonding, with a specific region of the binding site, thereby improving binding affinity researchgate.netchemrxiv.org.
Correlation of Computational Predictions with Experimental Biological Data
In modern drug discovery, computational methods are used synergistically with experimental assays to predict and validate the biological activity of new compounds. Techniques like molecular docking and Density Functional Theory (DFT) provide theoretical insights into binding energies and molecular properties, which are then correlated with in-vitro experimental data, such as enzyme inhibition assays mdpi.comresearchgate.net.
For scaffolds related to this compound, a strong correlation is often observed between predicted binding affinity and measured biological activity. For instance, in a study of N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound with a similar N-acetylphenyl moiety, molecular docking studies predicted strong binding energies with cholinesterase enzymes, which were subsequently confirmed by potent inhibition in enzymatic assays researchgate.net. These in-silico studies allow for the precise evaluation of how a ligand fits into a binding pocket and which interactions contribute most to its binding energy.
Table 1: Example Correlation of Computational and Experimental Data for a Related Compound researchgate.net
| Target Enzyme | Computational Binding Energy (kcal/mol) | Experimental Enzyme Inhibition (%) |
|---|---|---|
| Acetylcholinesterase (AChE) | -7.5 | ~85% |
| Butyrylcholinesterase (BChE) | -7.6 | ~85% |
| Urease | Not Reported | 73.8% |
| α-Amylase | Not Reported | 57.9% |
This synergy between computational prediction and experimental validation is a powerful tool for understanding structure-activity relationships and guiding the design of more potent analogues.
Pharmacophore Modeling for Lead Optimization
Pharmacophore modeling is a cornerstone of lead optimization, allowing medicinal chemists to distill the essential structural features of an active molecule into a 3D model. This model represents the key spatial arrangement of features required for biological activity dovepress.comresearchgate.netdergipark.org.tr. For this compound, a pharmacophore model would be constructed by identifying its crucial chemical features.
This model can then be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the same critical features in the correct spatial orientation but may have different core scaffolds scribd.com. This process accelerates the discovery of new lead compounds with potentially improved potency, selectivity, or pharmacokinetic properties.
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Molecular Moiety | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Primary interaction with H-bond donors |
| Hydrogen Bond Acceptor | Acetyl Carbonyl Oxygen | Secondary interaction with H-bond donors |
| Hydrogen Bond Donor | Amide N-H | Interaction with H-bond acceptors |
| Aromatic Ring | 3-chlorophenyl ring | π-π stacking, hydrophobic interactions |
| Aromatic Ring | 4-acetylphenyl ring | π-π stacking, hydrophobic interactions |
| Hydrophobic/Halogen Bond Feature | Chlorine atom | Interaction with hydrophobic pockets or halogen bond acceptors |
Elucidation of Proposed Molecular Mechanisms of Action through Target Interaction Analysis
Based on its structural features, a proposed molecular mechanism for this compound involves its binding within the active site of a target protein through a specific network of non-covalent interactions. Analysis of docking studies performed on analogous compounds provides a template for understanding these interactions mdpi.comresearchgate.net.
The central amide linker is crucial, acting as a rigidifying element and a key interaction hub. The amide N-H group can act as a hydrogen bond donor, while the adjacent carbonyl oxygen is a strong hydrogen bond acceptor. These two features can form a bidentate hydrogen bond with complementary residues in a protein, such as the backbone of a peptide chain.
The two aromatic rings provide further binding contributions. The 4-acetylphenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Simultaneously, the 3-chlorophenyl ring can occupy a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond—a specific type of non-covalent interaction—with an electron-rich atom like oxygen or sulfur in residues such as serine or methionine. The acetyl group's carbonyl provides an additional hydrogen bond acceptor point, further securing the ligand within the active site. This multi-point interaction network is likely responsible for the compound's binding affinity and biological activity.
Table 3: Proposed Molecular Interactions for this compound
| Compound Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Amide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine (side-chain carbonyl) |
| Amide C=O | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine (backbone N-H) |
| Acetyl C=O | Hydrogen Bond (Acceptor) | Asparagine, Glutamine, Serine |
| 3-chlorophenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Chlorine Atom | Halogen Bond / Hydrophobic | Serine, Threonine (backbone carbonyl O), Methionine |
| 4-acetylphenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Histidine, Valine |
Conclusion and Future Research Directions
Summary of Key Research Findings on N-(4-acetylphenyl)-3-chlorobenzamide
Research specifically focused on this compound is limited. However, by examining studies on closely related compounds, we can infer some of its potential characteristics and applications. The core structure, a benzamide (B126) derivative, is a common scaffold in medicinal chemistry. The presence of the acetylphenyl group and the chloro-substituted benzamide suggests potential for various chemical modifications and biological activities.
While direct synthesis routes for this compound are not extensively published, the general synthesis of amides is well-established. It would likely involve the reaction of 4-aminoacetophenone with 3-chlorobenzoyl chloride. The reactivity of the acetyl group and the chloro-substituent could allow for further derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.
The biological activity of this compound has not been explicitly detailed in the available literature. However, related benzamide and chlorobenzamide derivatives have shown a range of biological effects. For instance, various N-phenylbenzamide derivatives have been investigated as antiprotozoal agents. nih.gov Additionally, analogues of N-(2-aminoethyl)-4-chlorobenzamide have been identified as potent monoamine oxidase-B (MAO-B) inactivators, suggesting potential applications in neurodegenerative diseases. nih.gov These findings hint at the possibility that this compound could possess interesting pharmacological properties, although this remains to be experimentally verified.
The physicochemical properties of this compound can be predicted based on its structure. The presence of both polar (amide, acetyl) and non-polar (aromatic rings, chloro group) moieties suggests it would have moderate solubility in organic solvents.
| Property | Value |
| Molecular Formula | C15H12ClNO2 |
| Molecular Weight | 273.71 g/mol |
This table contains basic molecular information for this compound. scbt.com
Identification of Current Research Gaps and Challenges
The most significant research gap is the lack of dedicated studies on this compound itself. The majority of available information is inferred from research on its isomers or compounds with similar functional groups. This presents a clear challenge, as the specific substitution pattern of the chloro and acetyl groups can dramatically influence the compound's chemical and biological properties.
Key research gaps include:
Validated Synthesis and Characterization: While a synthetic route can be proposed, detailed experimental procedures, optimization, and comprehensive characterization data (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) are not readily available in the public domain.
Biological Activity Screening: There is a complete absence of data on the biological effects of this compound. Its potential as an antimicrobial, anticancer, anti-inflammatory, or psychoactive agent is entirely unexplored.
Structure-Activity Relationship (SAR) Studies: Without a baseline of biological activity, no SAR studies can be conducted. Understanding how modifications to the acetylphenyl or chlorobenzamide rings affect activity is crucial for rational drug design.
Mechanism of Action: Should any biological activity be discovered, the underlying mechanism of action would need to be elucidated.
The primary challenge for researchers is the initial investment in synthesizing and screening a compound with no established biological profile. Overcoming this requires a systematic approach, starting with fundamental chemical synthesis and broad-based biological screening.
Prospective Avenues for Advanced Chemical Synthesis and Biological Evaluation
The existing research on related compounds provides a roadmap for future investigations into this compound.
Advanced Chemical Synthesis:
Microwave-Assisted Synthesis: To improve reaction efficiency and reduce reaction times for the amidation of 4-aminoacetophenone and 3-chlorobenzoyl chloride, microwave-assisted organic synthesis could be employed.
Flow Chemistry: For scalable and controlled synthesis, flow chemistry presents an attractive option, allowing for precise control over reaction parameters and potentially improving yields and purity.
Derivatization: The acetyl group is a versatile handle for further chemical modifications. It can be reduced to an alcohol, converted to an oxime, or used in aldol (B89426) condensations to generate a diverse library of derivatives. Similarly, the chloro-substituent could be replaced through nucleophilic aromatic substitution reactions to introduce other functionalities. Research on related compounds like N-(4-acetylphenyl)-2-chloroacetamide has shown the utility of the acetylphenyl moiety in generating heterocyclic scaffolds. researchgate.net
Prospective Biological Evaluation:
Antimicrobial Screening: Given the prevalence of amide and chloro-aromatic structures in antimicrobial agents, this compound and its derivatives should be screened against a panel of pathogenic bacteria and fungi.
Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents, often as histone deacetylase (HDAC) inhibitors. The potential of this compound to inhibit cancer cell proliferation should be evaluated against various cancer cell lines.
Enzyme Inhibition Assays: Based on the activity of related compounds, screening against enzymes like monoamine oxidase (MAO), cyclooxygenase (COX), and various kinases could reveal potential therapeutic targets.
Computational Docking Studies: In silico docking studies can be performed to predict the binding affinity of this compound to the active sites of various enzymes and receptors, helping to prioritize biological assays.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
